Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

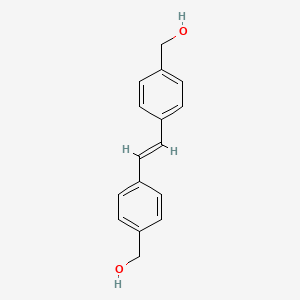

Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two benzenemethanol groups connected by an ethenediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- typically involves the reaction of benzaldehyde with a suitable reagent to form the benzenemethanol groups, followed by the introduction of the ethenediyl bridge. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with benzaldehyde, forming the benzenemethanol intermediate. This intermediate is then subjected to a coupling reaction with a suitable ethenediyl precursor under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:

Oxidation: The benzenemethanol groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding benzenemethanol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzenemethanol derivatives.

Substitution: Nitrobenzenemethanol, sulfonated benzenemethanol, halogenated benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenediyl bridge and benzenemethanol groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- can be compared with other similar compounds, such as:

Benzenemethanol, 4,4’-(1,2-ethanediyl)bis-: Differing by the presence of an ethanediyl bridge instead of an ethenediyl bridge.

Benzenemethanol, 4,4’-(1,2-ethynediyl)bis-: Differing by the presence of an ethynediyl bridge instead of an ethenediyl bridge.

The uniqueness of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications.

Biological Activity

Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-, also known as bisphenol A (BPA) structural analogue, has garnered attention due to its biological activity and potential health impacts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is a synthetic organic compound characterized by two phenolic groups linked by an ethenediyl bridge. Its chemical structure is represented as follows:

This compound belongs to a class of chemicals known as bisphenols, which are widely used in the production of plastics and resins.

Mechanisms of Biological Activity

Endocrine Disruption : One of the most significant biological activities of benzenemethanol, 4,4'-(1,2-ethenediyl)bis- is its role as an endocrine disruptor. It mimics estrogen and binds to estrogen receptors (ER), disrupting normal hormonal signaling pathways. This interference can lead to various reproductive and developmental issues in both humans and wildlife .

Toxicity Profiles : Research indicates that this compound exhibits acute toxicity towards aquatic organisms. Studies have shown that it can adversely affect growth and development in species such as fish and amphibians . Furthermore, BPA has been linked to neurodevelopmental and behavioral alterations in rodent models at low exposure levels .

Case Studies

- Aquatic Toxicity : A study assessed the impact of BPA on fish populations in contaminated water bodies. Results indicated significant alterations in reproductive behaviors and decreased survival rates among exposed populations .

- Developmental Effects : In a rodent model study, pregnant females exposed to BPA showed increased rates of developmental abnormalities in offspring. The critical exposure window was identified during early gestation, highlighting the sensitivity of developing fetuses to endocrine disruptors .

- Human Health Concerns : Epidemiological studies have linked BPA exposure to increased risks of metabolic disorders and reproductive health issues in humans. These findings underscore the potential health implications associated with environmental exposure to this compound .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

[4-[(E)-2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGIEQUZEXHPME-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)/C=C/C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.